N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide
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Overview
Description
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide is a compound that features both imidazole and pyrimidine moieties. These heterocyclic structures are known for their significant roles in various biological activities and pharmaceutical applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide typically involves the formation of the imidazole and pyrimidine rings followed by their coupling with a phenylpropanamide moiety. One common method involves the reaction of 2-chloropyrimidine with imidazole under basic conditions to form the N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl) intermediate. This intermediate is then reacted with 3-phenylpropanoic acid or its derivatives to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to modify the pyrimidine ring or the phenylpropanamide moiety.
Substitution: The imidazole and pyrimidine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenated derivatives and strong bases or acids are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction can lead to various reduced forms of the pyrimidine or phenylpropanamide moieties .
Scientific Research Applications
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various enzymes and receptors.
Medicine: Investigated for its potential as an anticancer, antifungal, and antibacterial agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole and pyrimidine rings allow the compound to bind to active sites of enzymes, inhibiting their activity. This can lead to the disruption of various biological pathways, making it effective against certain diseases .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Such as metronidazole and clotrimazole, which are known for their antimicrobial properties.
Pyrimidine derivatives: Such as 5-fluorouracil and cytarabine, which are used in cancer treatment.
Uniqueness
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylpropanamide is unique due to its combined imidazole and pyrimidine structures, which provide a broad spectrum of biological activities. This dual functionality allows it to interact with multiple targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
N-(2-imidazol-1-ylpyrimidin-5-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-15(7-6-13-4-2-1-3-5-13)20-14-10-18-16(19-11-14)21-9-8-17-12-21/h1-5,8-12H,6-7H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUOEDQBVIXSBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CN=C(N=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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